molecular formula C14H14FNO2 B2767537 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline CAS No. 937598-05-5

3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline

Cat. No.: B2767537
CAS No.: 937598-05-5
M. Wt: 247.269
InChI Key: RDTZNFRMGXUYME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with 2-methoxy-4-methylphenyl bromide in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in amines .

Scientific Research Applications

3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research settings where precise molecular interactions are studied .

Properties

IUPAC Name

3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(16)8-11(12)15/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTZNFRMGXUYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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